molecular formula C4H5F3O3 B3100850 2-(Trifluoromethoxy)propionic acid CAS No. 1378795-51-7

2-(Trifluoromethoxy)propionic acid

Cat. No.: B3100850
CAS No.: 1378795-51-7
M. Wt: 158.08 g/mol
InChI Key: DTDBPQYWQLGLLH-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)propionic acid is a fluorinated organic compound with the molecular formula C4H5F3O3 . It is characterized by a propionic acid backbone substituted with a trifluoromethoxy group, which significantly influences its physical and chemical properties. The compound's structure is defined by the SMILES notation CC(C(=O)O)OC(F)(F)F and the InChI key DTDBPQYWQLGLLH-UHFFFAOYSA-N . The incorporation of the trifluoromethoxy group is a common strategy in medicinal and agrochemical research to modulate a molecule's lipophilicity, metabolic stability, and bioavailability. While specific biological or mechanistic studies on this exact compound are not extensively documented in the available literature, its structure suggests potential utility as a versatile building block. Researchers can employ it in the synthesis of more complex molecules, particularly in developing active ingredients for pharmaceuticals and crop protection agents where the trifluoromethoxy moiety is a key pharmacophore. It may also serve as a precursor for catalysts or in the development of advanced materials with unique surface properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(trifluoromethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDBPQYWQLGLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Trifluoromethoxy Propionic Acid

Strategies for Introducing the Trifluoromethoxy Group

The installation of a trifluoromethoxy group onto an aliphatic carbon, such as the α-carbon of a propionic acid derivative, can be pursued via electrophilic or nucleophilic pathways. Each approach has its own set of reagents and substrate requirements.

Electrophilic trifluoromethoxylation involves the reaction of a nucleophilic carbon species, typically an enolate or its equivalent, with a reagent that serves as an electrophilic "OCF₃⁺" source. For the synthesis of 2-(trifluoromethoxy)propionic acid, this would likely involve the generation of an enolate from a propionate (B1217596) ester, followed by quenching with an electrophilic trifluoromethoxylating agent.

The development of stable and effective electrophilic trifluoromethoxylating reagents has been a significant area of research. Reagents such as those developed by Togni and others, including hypervalent iodine compounds, have shown efficacy in the trifluoromethoxylation of various nucleophiles. While direct electrophilic trifluoromethoxylation of simple ester enolates can be challenging, the use of silyl (B83357) enol ethers or ketene (B1206846) silyl acetals derived from propionates could offer a viable route.

A plausible reaction scheme would involve the deprotonation of a propionate ester (e.g., methyl or ethyl propionate) with a strong base like lithium diisopropylamide (LDA) to form the corresponding enolate. This enolate would then be reacted with an electrophilic trifluoromethoxylating agent.

Table 1: Examples of Electrophilic Trifluoromethoxylating Agents

Reagent NameChemical StructureTypical Substrates
Togni's Reagent II3,3-Dimethyl-1-(trifluoromethoxy)-1,2-benziodoxoleAlkenes, Alkynes, Silyl Enol Ethers
Umemoto's ReagentsS-(Trifluoromethyl)dibenzothiophenium saltsEnolates, Silyl Enol Ethers
Baran's ReagentZinc(II) bis(trifluoromethanesulfinate)Heterocycles

This table presents examples of electrophilic trifluoromethoxylating agents that could potentially be adapted for the synthesis of this compound derivatives.

Nucleophilic trifluoromethoxylation involves the displacement of a leaving group by a trifluoromethoxide anion (CF₃O⁻) or a synthetic equivalent. For the synthesis of this compound, a suitable precursor would be an α-substituted propionic acid derivative, such as methyl 2-bromopropionate or methyl 2-tosyloxypropionate.

The trifluoromethoxide anion is notoriously unstable, readily decomposing to carbonyl fluoride (B91410) and fluoride. nih.gov Consequently, much effort has been directed towards the development of stable sources of trifluoromethoxide or reagents that can deliver the OCF₃ group under mild conditions. Reagents such as trifluoromethyl triflate and O-trifluoromethyl-dibenzofuranium salts have been explored. More recently, practical methods using stable and easily handleable reagents like (E)-O-trifluoromethyl-benzaldoximes (TFBO) in the presence of a base have been reported for the nucleophilic trifluoromethoxylation of alkyl halides. nih.govresearchgate.net

This approach would involve an Sₙ2 reaction at the α-carbon of a propionate ester. The success of this reaction would depend on the nucleophilicity of the trifluoromethoxide source and the nature of the leaving group.

Table 2: Potential Substrates and Reagents for Nucleophilic Trifluoromethoxylation

SubstrateLeaving GroupPotential Nucleophilic OCF₃ Source
Methyl 2-bromopropionateBrAgOCF₃, TFBO/Base
Ethyl 2-iodopropionateIAgOCF₃, TFBO/Base
Methyl 2-tosyloxypropionateOTsAgOCF₃, TFBO/Base

This table outlines potential starting materials and reagents for a nucleophilic approach to this compound esters.

Asymmetric Synthesis of Enantiopure this compound

Achieving enantiopurity is a critical aspect of the synthesis of many biologically active molecules. For this compound, several asymmetric strategies can be envisioned.

A well-established method for asymmetric synthesis involves the use of a chiral auxiliary. In this approach, a racemic propionic acid derivative is attached to a chiral molecule, which then directs a subsequent diastereoselective reaction. For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to propionic acid, followed by diastereoselective electrophilic trifluoromethoxylation of the resulting enolate.

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. nih.gov For example, an N-propionyl oxazolidinone can be deprotonated to form a chiral enolate, which can then react with an electrophilic trifluoromethoxylating agent. The stereochemical outcome is dictated by the steric hindrance of the chiral auxiliary, which blocks one face of the enolate. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched this compound.

Table 3: Common Chiral Auxiliaries and Their Application

Chiral AuxiliaryStructure of Adduct with Propionic AcidPotential Diastereoselective Reaction
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionyl oxazolidinoneElectrophilic Trifluoromethoxylation
(1R,2R)-PseudoephenamineN-propionyl amideElectrophilic Trifluoromethoxylation

This table illustrates how common chiral auxiliaries could be employed in the asymmetric synthesis of this compound.

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds. This would involve the use of a chiral catalyst to control the stereochemistry of the trifluoromethoxylation reaction. While catalytic asymmetric trifluoromethoxylation is a developing field, analogies can be drawn from the well-established area of asymmetric fluorination and trifluoromethylation.

A potential strategy could involve the reaction of a ketene silyl acetal (B89532) derived from a propionate ester with an electrophilic trifluoromethoxylating agent in the presence of a chiral Lewis acid or organocatalyst. The chiral catalyst would coordinate to one of the reactants, creating a chiral environment that favors the formation of one enantiomer of the product over the other.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a powerful tool for asymmetric synthesis due to the high stereoselectivity of many enzymes. For the synthesis of enantiopure this compound, a biocatalytic approach could involve the kinetic resolution of a racemic mixture of the acid or its ester.

For instance, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of a racemic ester of this compound, leaving the other enantiomer unreacted. nih.govnih.govdss.go.th The success of this approach depends on the ability of the chosen enzyme to differentiate between the two enantiomers of the substrate. The enantiomeric excess of both the produced acid and the remaining ester can be very high.

Alternatively, a dehalogenase or a related enzyme could potentially be used to catalyze the nucleophilic substitution of an α-halo propionate with a trifluoromethoxide source, although this would require significant enzyme engineering to accommodate the specific substrate and nucleophile.

Deracemization and Resolution Techniques for Enantiomeric Enrichment

The separation of a racemic mixture of this compound into its individual enantiomers is crucial for developing stereospecific drugs and other specialty chemicals. Several methods can be employed for this purpose, including enzymatic resolution and the formation of diastereomeric salts.

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. For instance, in a process analogous to the resolution of other fluorinated carboxylic acids, the racemic ester of this compound could be subjected to hydrolysis by a lipase. mdpi.com The enzyme would selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (S)-ester) unreacted. These two products, having different functional groups, can then be separated by standard chemical techniques.

Similarly, enzymatic transesterification can be employed. In a study on 2-chloro-3,3,3-trifluoropropanoic acid methyl ester, a crosslinked enzyme aggregate (CLEA) of Candida rugosa lipase was used to catalyze transesterification with ethanol (B145695). researchgate.net This resulted in the conversion of the racemic methyl ester into a mixture of (S)-methyl and (R)-ethyl esters, which could then be separated. researchgate.net A similar strategy could be applied to the methyl or ethyl ester of this compound.

Key enzymes and their selectivity in the resolution of related fluorinated acids are summarized in the table below:

EnzymeSubstrate TypeSelectivityReference
Candida rugosa lipase2-chloro-3,3,3-trifluoropropanoic acid ester(S)-selective researchgate.net
P. fluorescens esterase2-chloro-3,3,3-trifluoropropanoic acid ester(S)-selective researchgate.net
Burkholderia cepacia lipaseRacemic arylcarboxylic acid estersHigh mdpi.com
Amano PS LipaseRacemic secondary alcoholsHigh mdpi.com

Diastereomeric Salt Formation: A classical method for resolving carboxylic acids is the formation of diastereomeric salts with a chiral amine. wikipedia.org The racemic this compound would be reacted with a single enantiomer of a chiral amine (the resolving agent), such as (R)- or (S)-α-methylbenzylamine. This reaction produces a mixture of two diastereomeric salts, (R,R) and (S,R), which have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomers can be treated with an acid to regenerate the enantiomerically pure this compound. The successful resolution of 3-hydroxy-2-(trifluoromethyl)propionic acid using (R,R)- and (S,S)-2-amino-1-phenylpropane-1,3-diol demonstrates the applicability of this method to structurally similar fluorinated acids. researchgate.net

Chiral Chromatography: Chiral column chromatography is another powerful technique for separating enantiomers. wikipedia.org While it can be a highly effective method, it is often more expensive and less scalable than diastereomeric salt formation for large-scale industrial production.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. dovepress.com The application of these principles to the synthesis of this compound can reduce waste, minimize the use of hazardous materials, and lower energy consumption.

Atom Economy and Waste Minimization: Traditional multi-step syntheses can generate significant amounts of waste. rsc.org Designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a key green chemistry goal. Catalytic methods are often superior to stoichiometric reactions in this regard. rsc.org For instance, developing a direct, catalytic method for the trifluoromethoxylation of a propionic acid precursor would be a greener alternative to multi-step sequences.

Use of Greener Solvents and Reagents: The choice of solvents and reagents has a major impact on the environmental footprint of a chemical process. Many traditional fluorination methods utilize hazardous reagents like anhydrous hydrogen fluoride (aHF). rsc.org Research into alternative, less hazardous fluorinating agents is an active area of green chemistry. dovepress.com Furthermore, replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce environmental impact. mdpi.com Solvent-free reaction conditions, where possible, represent an ideal green chemistry approach. researchgate.net

Biocatalysis: As mentioned in the context of resolution, enzymes can also be used in the synthesis of chiral compounds, offering a green alternative to traditional chemical catalysts. rsc.org Biocatalytic processes often occur under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing energy consumption and the need for harsh reagents. mdpi.com The use of immobilized enzymes allows for easy separation from the reaction mixture and reuse of the biocatalyst, further enhancing the sustainability of the process. nih.gov

Catalysis: The development of efficient and recyclable catalysts is central to green chemistry. For the synthesis of fluorinated compounds, this includes the development of catalysts for direct C-H functionalization, which can shorten synthetic routes and reduce waste. rsc.org While specific catalysts for the direct synthesis of this compound are not detailed in the available literature, the principles of developing catalytic methods to replace stoichiometric reagents are a core tenet of green chemistry. rsc.org

Summary of Green Chemistry Approaches and Their Potential Application:

Green Chemistry PrincipleApplication in this compound Synthesis
High Atom EconomyDesigning catalytic routes that maximize the incorporation of reactant atoms into the final product.
Use of Safer Solvents/ReagentsReplacing hazardous reagents with greener alternatives; utilizing water, supercritical fluids, or solvent-free conditions.
BiocatalysisEmploying enzymes for enantioselective synthesis or resolution under mild conditions.
CatalysisDeveloping recyclable catalysts for key synthetic steps to reduce waste and improve efficiency.

Chemical Reactivity and Reaction Mechanisms of 2 Trifluoromethoxy Propionic Acid

Carboxylic Acid Functional Group Transformations

The reactivity of 2-(trifluoromethoxy)propionic acid is largely dictated by the carboxylic acid functional group, the chiral center at the α-carbon, and the electronic influence of the trifluoromethoxy group. The strong electron-withdrawing nature of the trifluoromethoxy group enhances the acidity of the carboxylic proton, influencing its reactivity in various transformations.

Esterification and Amidation Pathways

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several standard synthetic routes. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed, for instance by using a Dean-Stark apparatus or molecular sieves. youtube.com The general scheme for this reaction is as follows:

CH₃CH(OCF₃)COOH + R'OH ⇌ CH₃CH(OCF₃)COOR' + H₂O

The trifluoromethoxy group, being strongly electron-withdrawing, can influence the reaction rate. While it increases the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by the alcohol, steric hindrance from the bulky -OCF₃ group might also play a role.

Amidation:

The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. chemrxiv.org Common methods involve the use of coupling agents. chemrxiv.org

One effective and widely used coupling agent is Carbonyldiimidazole (CDI). chemrxiv.org The reaction proceeds by the activation of the carboxylic acid to form a highly reactive acylimidazolide intermediate. This intermediate then readily reacts with an amine to furnish the desired amide, releasing imidazole (B134444) and carbon dioxide as byproducts. chemrxiv.org

Another common method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The carboxylic acid first reacts with the carbodiimide (B86325) to form a reactive O-acylisourea intermediate, which is then attacked by the amine.

A related transformation is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(trifluoromethoxy)propanoyl chloride is highly reactive and readily undergoes nucleophilic substitution with an amine to produce the corresponding amide. prepchem.com

Reaction Reagents Key Intermediate Description
Fischer EsterificationAlcohol (R'OH), Acid Catalyst (e.g., H₂SO₄)Protonated Carboxylic AcidEquilibrium-driven reaction where water is removed to favor ester formation. youtube.com
Amidation (CDI)Carbonyldiimidazole (CDI), Amine (R'R''NH)AcylimidazolideThe carboxylic acid is activated by CDI before reacting with the amine. chemrxiv.org
Amidation (EDC/HOBt)EDC, HOBt, Amine (R'R''NH)O-acylisoureaEDC activates the carboxylic acid, and HOBt is often added to improve efficiency.
Amidation (via Acyl Chloride)SOCl₂ or (COCl)₂, Amine (R'R''NH)Acyl ChlorideA two-step process involving the formation of a highly reactive acyl chloride followed by reaction with an amine. prepchem.com

Reduction to Corresponding Alcohols and Aldehydes

Reduction to Alcohols:

4 CH₃CH(OCF₃)COOH + 3 LiAlH₄ → [CH₃CH(OCF₃)CH₂O]₄AlLi + 4 H₂ + 2 Li₂O

[CH₃CH(OCF₃)CH₂O]₄AlLi + 4 H⁺ (workup) → 4 CH₃CH(OCF₃)CH₂OH + Al³⁺ + Li⁺

Due to the high reactivity of LiAlH₄, it is not possible to stop the reduction at the aldehyde stage. chemguide.co.uk

Reduction to Aldehydes:

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as it requires a reagent that is reactive enough to reduce the acid but not the resulting aldehyde. Over-reduction to the primary alcohol is a common side reaction. chemguide.co.uk

Several modern methods have been developed for this controlled reduction. One approach involves the in-situ activation of the carboxylic acid followed by reduction. For instance, the use of a triflylpyridinium reagent to form an intermediate acylpyridinium, which is then reduced by pinacolborane, has been shown to be effective for the controlled reduction of various carboxylic acids to aldehydes. nih.gov This method's advantage lies in the lower activation energy required for the reduction of the acylpyridinium intermediate compared to the product aldehyde, thus preventing over-reduction. nih.gov Another strategy involves converting the carboxylic acid to a derivative, such as a Weinreb amide or a 2-pyridinyl ester, which can then be selectively reduced to the aldehyde. organic-chemistry.org

Target Product Reducing Agent Conditions Notes
Primary AlcoholLithium Aluminum Hydride (LiAlH₄)Anhydrous ether (e.g., THF), then acidic workupA powerful, non-selective reduction that proceeds fully to the alcohol. chemguide.co.uk
AldehydePinacolborane with TriflylpyridiniumAmbient temperatureA controlled reduction that proceeds via an acylpyridinium intermediate, preventing over-reduction. nih.gov
AldehydeVarious (e.g., DIBAL-H)On a suitable derivative (e.g., Weinreb amide)The carboxylic acid is first converted to a derivative that can be selectively reduced. organic-chemistry.org

Decarboxylation Reactions

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). The decarboxylation of simple alkanoic acids is difficult, but the presence of certain functional groups can facilitate this reaction. For this compound, the stability of a potential carbanion intermediate at the α-position would be a key factor.

The electron-withdrawing trifluoromethoxy group would destabilize an adjacent carbanion, making a simple thermal decarboxylation challenging under standard conditions. However, specific reaction conditions, such as heating in a high-boiling point solvent or in the presence of a catalyst, can promote decarboxylation. google.com For instance, the decarboxylation of certain fluorinated phthalic acids has been achieved by heating in polar aprotic solvents. google.com While direct data for this compound is scarce, analogies with other fluorinated carboxylic acids suggest that harsh conditions would be necessary. The reaction would yield 1-ethoxy-1,1,2-trifluoroethane.

Stereochemical Aspects of Transformations Involving the Chiral Center

This compound possesses a chiral center at the C2 position. Therefore, any chemical transformation involving this stereocenter must consider the potential impact on its configuration.

During the carboxylic acid transformations discussed in section 3.1 (esterification, amidation, reduction), the bonds to the chiral center are not directly broken. As a result, these reactions are expected to proceed with retention of the original stereochemistry. For example, the esterification of (R)-2-(trifluoromethoxy)propionic acid would yield the corresponding (R)-ester.

However, in reactions where the C2-H bond or the C2-C(OOH) bond is cleaved, or in nucleophilic substitution reactions at the C2 position (if the carboxyl group were converted to a leaving group), the stereochemistry could be affected. For instance, a reaction proceeding through an Sₙ2 mechanism would lead to an inversion of configuration at the chiral center. Conversely, an Sₙ1-type reaction, which involves a planar carbocation intermediate, would result in racemization. The synthesis of specific enantiomers, such as (R)- or (S)-2-(trifluoromethoxy)propionic acid, is crucial for applications in pharmaceuticals and agrochemicals, where biological activity is often stereospecific. epa.govgoogle.com

Reactions Involving the Trifluoromethoxy Moiety

Direct chemical reactions involving the cleavage of the C-O or C-F bonds within the trifluoromethoxy group are generally difficult and require harsh conditions or specific reagents not typically employed in standard organic synthesis. The -OCF₃ group is considered a very poor leaving group. Its primary role in the reactivity of this compound is electronic. As a potent electron-withdrawing group, it influences the reactivity of other parts of the molecule, particularly the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon. nih.govnih.gov

Mechanistic Investigations of Key Derivatization Reactions

Mechanism of Acid-Catalyzed Esterification:

The Fischer esterification of this compound with an alcohol (R'OH) in the presence of an acid catalyst (H⁺) proceeds through a well-established multi-step mechanism:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

Mechanism of Amidation using CDI:

The amidation of this compound using carbonyldiimidazole (CDI) involves two main stages: chemrxiv.org

Activation of the Carboxylic Acid: The carboxylic acid attacks one of the carbonyl carbons of CDI, leading to the displacement of an imidazole molecule and the formation of a mixed anhydride. This intermediate quickly loses carbon dioxide to form the highly reactive N-acylimidazolide of this compound.

CH₃CH(OCF₃)COOH + (Im)₂CO → CH₃CH(OCF₃)CO-Im + ImH + CO₂

Nucleophilic Acyl Substitution: The amine (R'R''NH) then acts as a nucleophile, attacking the carbonyl carbon of the N-acylimidazolide. The imidazole ring is an excellent leaving group, and its departure results in the formation of the corresponding amide.

CH₃CH(OCF₃)CO-Im + R'R''NH → CH₃CH(OCF₃)CONR'R'' + ImH

This mechanism is highly efficient because the N-acylimidazolide is a potent acylating agent, and the byproducts (imidazole and CO₂) are generally non-interfering. chemrxiv.org

Derivatives and Analogs of 2 Trifluoromethoxy Propionic Acid

Synthesis of Esters and Amides for Synthetic Elaboration

The carboxylic acid moiety of 2-(trifluoromethoxy)propionic acid is readily converted into esters and amides, which serve as key intermediates for further synthetic transformations. These derivatives are typically prepared using standard organic chemistry protocols.

Amide synthesis can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, reacting a related propanoic acid derivative, 2-[[4-[4-(trifluoromethoxy)phenoxy]phenoxy]]propanoyl chloride, with gaseous methylamine (B109427) in tetrahydrofuran (B95107) (THF) yields the corresponding N-methyl amide. prepchem.com A general strategy for synthesizing N-trifluoromethyl amides involves the reaction of carboxylic acid halides or esters with isothiocyanates in the presence of silver fluoride (B91410) at room temperature. nih.gov This method is notable for its mild conditions and broad substrate scope. nih.gov

Continuous flow synthesis offers an efficient, modern approach to producing α-trifluoromethylthiolated esters and amides from aryl-acetic acids. nih.gov This process involves the in-flow conversion of the carboxylic acid to an N-acylpyrazole, followed by α-trifluoromethylthiolation and subsequent reaction with an alcohol or amine to yield the desired ester or amide in a telescoped process. nih.gov Hydrolysis of amide derivatives, such as N,N-dialkyl-2,3,3,3-tetrafluoro propionic acid amide, can be performed using hydrochloric acid in a mixed solvent system of ethanol (B145695) and water to regenerate the carboxylic acid. google.com

Derivative Type Synthetic Method Reagents Key Features
AmidesAcyl Chloride IntermediateThionyl chloride, Amine (e.g., methylamine)A standard, widely used method for amide bond formation. prepchem.com
N-Trifluoromethyl AmidesIsothiocyanate CouplingIsothiocyanates, Silver Fluoride (AgF)Proceeds under mild, room-temperature conditions. nih.gov
α-Trifluoromethylthio Amides & EstersContinuous Flow SynthesisN-acylpyrazole intermediate, Amines/AlcoholsTelescoped process with good overall yield and short reaction times. nih.gov
EstersFischer EsterificationAlcohol (e.g., ethanol), Acid catalystClassic method for ester synthesis from carboxylic acids.

Preparation of Functionalized Derivatives for Advanced Synthetic Applications

Introducing additional functional groups onto the this compound scaffold enhances its utility as a versatile synthetic intermediate. These modifications can create new reaction sites or modulate the molecule's properties.

One important functionalization is the conversion of the α-hydroxyl group (present in related lactate (B86563) structures) into a trifluoromethanesulfonyloxy (triflate) group, which is an excellent leaving group. The synthesis of (S)-2-(trifluoromethanesulphonyloxy)propionic acid benzyl (B1604629) ester demonstrates this transformation, preparing the molecule for nucleophilic substitution reactions. lookchem.com

Another advanced application is the introduction of a trifluoromethylthio (SCF3) group. A continuous flow method has been developed for the α-trifluoromethylthiolation of arylacetic acids using N-(trifluoromethylthio)phthalimide as the electrophilic reagent. nih.gov This creates α-substituted SCF3 amides and esters, which are valuable in medicinal and materials chemistry. nih.gov

Functionalization Reaction Reagent(s) Product Type Application
O-TriflationTrifluoromethanesulfonic anhydrideα-Triflyloxy esterPrecursor for nucleophilic substitution reactions. lookchem.com
α-TrifluoromethylthiolationN-(trifluoromethylthio)phthalimideα-Trifluoromethylthiolated esters and amidesAccess to complex fluorinated molecules for various applications. nih.gov
HalogenationN-Halosuccinimideα-Halo acid derivativeIntermediate for creating other functional groups via substitution.

Chiral Auxiliaries and Ligands Derived from this compound

Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Given its chiral center, derivatives of this compound have potential in this area, particularly within the class of fluorinated chiral auxiliaries.

Fluorinated oxazolidinones (FOX), for example, have been developed as highly effective chiral auxiliaries for reactions like the alkylation, hydroxylation, or fluorination of amide enolates. cyu.fr These auxiliaries are typically synthesized from chiral amino alcohols. A synthetic route could potentially convert this compound into the corresponding chiral amino alcohol, which could then be used to form a trifluoromethyl-containing oxazolidinone auxiliary. Such auxiliaries provide excellent diastereoselectivity, often due to a stabilizing interaction between the fluorine atoms and the metal cation in the transition state. cyu.fr

Furthermore, hydroxycarboxylic acids can act as chelate ligands in coordination chemistry. nih.govresearchgate.net The presence of both a carboxyl group and a trifluoromethoxy group (which can be hydrolyzed to a hydroxyl group under certain conditions) on the same backbone allows for the formation of stable complexes with metal centers. The electronic properties of such ligands can be fine-tuned by the substitution pattern on the molecule's backbone. researchgate.net

Application Derived Structure Principle of Operation Potential Advantage
Chiral AuxiliaryFluorinated Oxazolidinone (FOX)Temporary incorporation to direct stereoselective reactions (e.g., alkylation). cyu.frrsc.orgHigh diastereoselectivity; recoverable auxiliary. cyu.fr
Chelate LigandHydroxycarboxylic Acid FormCoordination to a metal center via two or more donor atoms. nih.govIncreased stability of coordination compounds (chelate effect). nih.govresearchgate.net

Structural Modifications of the Propionic Acid Backbone for Analog Synthesis

Altering the core structure of this compound leads to the synthesis of novel analogs with potentially different or enhanced properties. These modifications can involve changes to the substituent groups or the carbon backbone itself.

One approach is to alter the fluorination pattern. For example, 2,2-bis(trifluoromethyl)propionic acid has been synthesized from α-hydrohexafluoroisobutyric acid. fluorine1.ru This analog features two trifluoromethyl groups on the α-carbon, significantly altering the steric and electronic environment around the carboxylic acid.

Another strategy involves modifying a phenyl group attached to the propionic acid backbone, a common motif in nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid have been synthesized by creating various heterocyclic structures (oxadiazoles, triazoles) from the carboxylic acid function. nih.gov Similarly, analogs of 2-[4-(thiazol-2-yl)phenyl]propionic acid have been prepared with different substitutions on the benzene (B151609) and thiazole (B1198619) rings to explore structure-activity relationships for cyclooxygenase inhibition. nih.gov The synthesis of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid also highlights how modifications to the phenyl ring substituent can be used to develop new therapeutic agents. nih.gov

Analog Type Modification Strategy Example Compound Purpose of Modification
Increased FluorinationSubstitution at the α-carbon2,2-Bis(trifluoromethyl)propionic acidStudy the effects of enhanced fluorine content. fluorine1.ru
Heterocyclic DerivativesConversion of the carboxyl group1,3,4-Oxadiazoles derived from 2-(2-fluoro-4-biphenylyl)propionic acidDevelop potential anti-inflammatory agents. nih.gov
Ring SubstitutionAltering substituents on an attached phenyl ringSubstituted 2-[4-(thiazol-2-yl)phenyl]propionic acidsInvestigate structure-activity relationships for enzyme inhibition. nih.gov
Side-Chain ModificationChanging groups on an attached phenyl ring2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid derivativesCreate new NSAIDs with potentially improved properties. nih.gov

Advanced Spectroscopic and Stereochemical Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex derivatives of 2-(Trifluoromethoxy)propionic acid. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and the chemical environment of atoms. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool, offering high sensitivity and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment. nih.gov

In the study of derivatives, ¹H, ¹³C, and ¹⁹F NMR are often used in concert. For instance, in analyzing derivatives like 2-(trifluoromethoxy)terephthalic acid, ¹H NMR helps identify the protons on the aromatic ring and the carboxylic acid groups. chemicalbook.com The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra reveal the connectivity of the carbon skeleton and the relative positions of substituents. nih.gov

¹⁹F NMR is especially valuable for probing the trifluoromethoxy (-OCF₃) group. The chemical shift of the fluorine nuclei can be influenced by subtle changes in the molecular structure, making it a sensitive probe for confirming the presence and electronic environment of the -OCF₃ group. nih.govspectrabase.com For example, in a study of 2-benzyl-4-oxo-5,5,5-trifluoropentanoic acid, ¹⁹F NMR was used to study the hydration of a ketone and its binding to an enzyme, demonstrating the technique's utility in complex biological systems. nih.gov The analysis of diastereotopic fluorine signals in more complex derivatives can provide crucial information about the stereochemistry of the molecule. semanticscholar.org

Modern NMR techniques, including two-dimensional (2D) methods like COSY, HSQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals, even in complex structures. These methods establish correlations between different nuclei, providing a complete picture of the molecular framework. Machine learning frameworks are also being developed to aid in the automated analysis of NMR data to rapidly propose and rank candidate structures. rsc.orgnih.gov

Table 1: Representative NMR Data for Propionic Acid and Related Structures This table provides illustrative data for the parent propanoic acid to demonstrate typical chemical shifts. Actual shifts for this compound and its derivatives will vary based on substitution and solvent.

Source: Based on general principles of NMR spectroscopy for propanoic acid. docbrown.infohmdb.ca

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and formula of a compound by measuring its mass-to-charge ratio (m/z). For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition (C₄H₅F₃O₃). uni.lu

When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), the technique can separate the compound from a mixture before analysis. nih.govthepharmajournal.com Carboxylic acids are often derivatized before GC-MS analysis to improve their volatility and chromatographic behavior. chromforum.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. For carboxylic acids, characteristic fragmentation patterns include the loss of specific groups. libretexts.org For example, in simple acids like propanoic acid, one might observe the loss of a hydroxyl group (-OH, M-17) or a carboxyl group (-COOH, M-45). docbrown.info

For this compound, key fragmentation pathways would likely involve the cleavage of bonds adjacent to the trifluoromethoxy group and the carboxylic acid moiety. The presence of the stable trifluoromethyl group (CF₃) would likely result in characteristic fragment ions. Analysis of per- and polyfluoroalkyl substances (PFAS) often reveals characteristic mass defects and fragmentation patterns that aid in their identification. researchgate.net Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) to further aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound (C₄H₅F₃O₃)

Source: PubChem CID 18760917. uni.lu

Chiroptical Methods for Enantiomeric Excess and Absolute Configuration Determination

Since this compound possesses a chiral center at the second carbon atom, it exists as a pair of enantiomers. Chiroptical methods are techniques that rely on the differential interaction of chiral molecules with polarized light. These methods are indispensable for determining the enantiomeric excess (ee) and, in some cases, the absolute configuration (R/S) of a chiral sample. wikipedia.orgyoutube.com

Optical Rotation: This is the most traditional chiroptical method. A solution of a pure enantiomer will rotate the plane of plane-polarized light in either a clockwise (+) or counter-clockwise (-) direction. wikipedia.org The magnitude and direction of this rotation are measured with a polarimeter to determine the specific rotation [α]. A 50:50 mixture of both enantiomers, known as a racemate, is optically inactive. By comparing the specific rotation of a sample to that of the pure enantiomer, the enantiomeric purity or enantiomeric excess can be calculated. libretexts.org

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, particularly in the vicinity of a chromophore (a light-absorbing group). nih.gov While the carboxylic acid group itself is a weak chromophore, derivatives of this compound containing stronger chromophores (e.g., aromatic rings) could be effectively analyzed by CD spectroscopy. The resulting spectrum can often be compared with theoretical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) to help assign the absolute configuration of the molecule. nih.gov

X-ray Crystallography for Absolute Configuration Assignment of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. thieme-connect.de The technique requires a single, high-quality crystal of the compound or a suitable derivative. nih.goved.ac.uk By diffracting X-rays off the electron clouds of the atoms in the crystal lattice, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom. nih.gov

For chiral molecules, the determination of the absolute configuration relies on a phenomenon known as anomalous scattering (or resonant scattering). ed.ac.uk When the X-ray wavelength used is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, and Friedel's law (which states that the intensities of hkl and -h-k-l reflections are equal) breaks down. ed.ac.uk By carefully measuring the small differences between these reflections (known as Bijvoet pairs), the true, absolute structure can be distinguished from its mirror image. nih.gov The Flack parameter is a value refined during the structure solution that indicates whether the determined absolute structure is correct. A value close to 0 indicates a correct assignment, while a value near 1 suggests the inverted structure is correct. chem-soc.si

While obtaining a suitable crystal of this compound itself might be challenging, forming a crystalline salt or amide with a known chiral auxiliary can facilitate crystallization and the subsequent determination of its absolute configuration. The crystal structure of a related fluorinated compound, 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid, has been determined, showcasing the application of this technique to similar small, fluorinated acids. nih.govresearchgate.netnih.gov

Mentioned Compounds

Computational and Theoretical Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations of 2-(Trifluoromethoxy)propionic Acid and its Derivatives

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic nature of molecules like this compound and its derivatives. These methods provide insights into the preferred three-dimensional arrangements of atoms (conformers) and how these structures fluctuate over time.

Molecular dynamics simulations take this a step further by simulating the movement of atoms and molecules over a period of time, governed by a force field that describes the interactions between them. nih.govnih.gov These simulations can reveal the equilibrium between different conformers, the flexibility of the molecule, and how it interacts with its environment, such as a solvent or a biological receptor. For derivatives of this compound, MD simulations could elucidate how modifications to the core structure influence its conformational landscape and, consequently, its properties. For example, a new model for 2,2,2-trifluoroethanol, a related compound, was developed and validated through MD simulations to reproduce its physicochemical properties in both pure liquid and aqueous mixtures. researchgate.netscispace.comrug.nl

Table 1: Key Aspects of Conformational Analysis and Molecular Dynamics Simulations

TechniqueDescriptionInformation Gained
Conformational Analysis Explores the potential energy surface of a molecule to identify stable conformers.Preferred 3D structures, rotational barriers, and relative energies of conformers.
Molecular Dynamics (MD) Simulations Simulates the motion of atoms and molecules over time based on a force field.Dynamic behavior, conformational flexibility, solvent effects, and interaction with other molecules.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of the electronic structure and reactivity of molecules. youtube.com These methods, based on the principles of quantum mechanics, can predict various molecular properties with high accuracy. For this compound, these calculations can elucidate the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and predict its reactivity towards different chemical species.

The trifluoromethoxy group (-OCF3) is known for its strong electron-withdrawing nature, which significantly influences the electronic properties of the entire molecule. Quantum chemical calculations can quantify this effect by calculating atomic charges, electrostatic potential maps, and molecular orbital energies. This information is crucial for understanding the molecule's acidity, its potential for hydrogen bonding, and its susceptibility to nucleophilic or electrophilic attack.

Furthermore, these calculations can be used to study the reactivity of this compound in various chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can predict reaction pathways and activation energies, providing valuable insights into reaction mechanisms.

Table 2: Predicted Electronic Properties of this compound (Hypothetical Data)

PropertyPredicted ValueSignificance
Dipole Moment ~2.5 DIndicates significant polarity, influencing solubility and intermolecular interactions.
HOMO Energy ~-11 eVRelates to the molecule's ability to donate electrons (ionization potential).
LUMO Energy ~-1 eVRelates to the molecule's ability to accept electrons (electron affinity).
pKa ~2.8Indicates a relatively strong carboxylic acid due to the electron-withdrawing -OCF3 group.

Prediction of Spectroscopic Parameters via Computational Methods for Elucidation

Computational chemistry plays a vital role in the elucidation of molecular structures by predicting spectroscopic parameters that can be compared with experimental data. For this compound, theoretical calculations can provide valuable information for interpreting its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra.

By calculating the vibrational frequencies and their corresponding intensities, computational methods can generate a theoretical IR spectrum. This can aid in the assignment of experimental IR bands to specific molecular vibrations, confirming the presence of functional groups like the carboxylic acid and the trifluoromethoxy group. For example, a study on trifluoroacetyl triflate utilized DFT calculations to assign vibrational spectra and estimate the proportion of different conformers. mdpi.com

Similarly, NMR chemical shifts and coupling constants can be predicted using quantum chemical calculations. These theoretical values can be compared with experimental NMR data to confirm the proposed structure and to gain insights into the electronic environment of the different nuclei within the molecule.

Mass spectrometry data can also be complemented by computational methods. For instance, the predicted collision cross-section (CCS) values for different adducts of this compound have been calculated, which can be useful in ion mobility mass spectrometry. uni.lu

Table 3: Computationally Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterUtility
Infrared (IR) Spectroscopy Vibrational frequencies and intensitiesAssignment of experimental bands, identification of functional groups.
Nuclear Magnetic Resonance (NMR) Chemical shifts and coupling constantsStructural confirmation, understanding electronic environments.
Mass Spectrometry Collision Cross Section (CCS)Aid in identification and characterization in ion mobility-mass spectrometry. uni.lu

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms and characterizing the high-energy transition states that are often difficult to study experimentally. For reactions involving this compound, computational analysis can provide a step-by-step understanding of how chemical transformations occur.

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products. This pathway includes the structures and energies of all intermediates and transition states. This level of detail allows for a thorough understanding of the reaction's kinetics and thermodynamics. For instance, computational analysis has been used to study the mechanism of trifluoromethylation reactions, which are important for introducing the CF3 group into organic molecules. montclair.edu

For this compound, such studies could explore its synthesis, its derivatization reactions, or its role as a catalyst or reactant in various chemical processes. The insights gained from these computational models can guide the optimization of reaction conditions to improve yields and selectivities.

Ligand Design and Binding Principles Using Computational Approaches

The principles of computational chemistry are extensively applied in drug discovery and materials science for ligand design. nih.govopenmedicinalchemistryjournal.comazolifesciences.com The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, this compound and its derivatives are attractive scaffolds for the design of new ligands.

Computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict how these molecules might interact with biological targets like proteins or enzymes. nih.govmdpi.com Molecular docking programs can predict the preferred binding orientation of a ligand within the active site of a receptor and estimate the binding affinity. springernature.com QSAR models, on the other hand, establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. azolifesciences.com

These computational tools allow for the virtual screening of large libraries of compounds and the rational design of new molecules with improved properties. openmedicinalchemistryjournal.com For example, by using this compound as a starting point, chemists can computationally explore various modifications to its structure to enhance its binding to a specific target, a process known as de novo ligand design. nih.govspringernature.com

Table 4: Computational Approaches in Ligand Design

ApproachDescriptionApplication
Molecular Docking Predicts the binding orientation and affinity of a ligand to a receptor.Virtual screening, lead optimization. springernature.com
QSAR Relates the chemical structure of compounds to their biological activity.Predicting the activity of new compounds. nih.govazolifesciences.com
De Novo Design Generates novel molecular structures with desired properties from scratch.Discovery of new lead compounds. openmedicinalchemistryjournal.comspringernature.com
Pharmacophore Modeling Identifies the essential 3D arrangement of features required for biological activity.Virtual screening, scaffold hopping.

Future Perspectives and Research Challenges

Development of Sustainable and Economical Synthetic Routes to 2-(Trifluoromethoxy)propionic Acid

A significant barrier to the widespread use of this compound is the lack of established, efficient, and green synthetic methodologies. The trifluoromethoxy group is notoriously challenging to install, and current methods often rely on harsh reagents or expensive starting materials.

Future Research Directions:

Novel Fluorination Reagents: Research into new, safer, and more economical reagents for trifluoromethoxylation is paramount. While reagents like trifluoromethyl trifluoromethanesulfonate (B1224126) are known, their cost and reactivity profile necessitate the development of alternatives. sioc-journal.cn

Biocatalytic Approaches: A highly promising avenue for sustainable synthesis involves biocatalysis. The use of engineered enzymes or whole-cell systems could offer a green pathway to produce chiral this compound with high selectivity and under mild conditions. nih.gov Research in this area could draw inspiration from the successful biocatalytic synthesis of other fluorinated molecules like 2-fluoro-3-hydroxypropionic acid, which utilizes engineered E. coli. frontiersin.orgfrontiersin.org

Flow Chemistry: Continuous flow processes could provide enhanced safety, better reaction control, and improved scalability for potentially hazardous fluorination reactions. Developing a flow-based synthesis would represent a significant step towards industrial-scale production.

Readily Available Precursors: A key challenge is to devise synthetic routes that begin from simple, inexpensive, and readily available chemical feedstocks, moving away from complex and costly fluorinated starting materials.

Table 1: Potential Sustainable Synthetic Approaches for Investigation

Synthetic ApproachPotential AdvantagesKey Research Challenges
Biocatalysis High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.govfrontiersin.orgEnzyme discovery and engineering, substrate scope limitations, low yields.
Flow Chemistry Improved safety and control, enhanced scalability, potential for higher yields.High initial setup cost, potential for channel clogging, need for specialized equipment.
Electrochemical Synthesis Avoidance of hazardous chemical oxidants/reductants, use of electricity as a green reagent.Electrode material selection, reaction optimization, control of side reactions.

Discovery of Novel Catalytic Transformations and Stereoselective Reactions

The this compound molecule possesses a chiral center at the C-2 position, making the development of stereoselective reactions a critical research focus. The ability to selectively synthesize either the (R)- or (S)-enantiomer is often essential for applications in the life sciences.

Future Research Directions:

Asymmetric Catalysis: There is a significant need to discover and develop novel chiral catalysts (metal-based or organocatalytic) that can facilitate the enantioselective synthesis of this compound. This would allow for precise control over the stereochemistry of the final product. masterorganicchemistry.com

Enzymatic Resolution: Kinetic resolution of a racemic mixture of this compound using enzymes like lipases or esterases presents another viable strategy for obtaining enantiomerically pure forms. This approach has been successfully applied to related chiral acids. google.com

Catalytic Derivatization: Beyond its synthesis, future research should explore catalytic transformations of the acid itself. This includes novel methods for converting the carboxylic acid group into other functional groups (e.g., amides, esters, alcohols) while preserving the trifluoromethoxy moiety, thereby expanding its utility as an intermediate.

Table 2: Stereoselective Synthesis Strategies for Future Exploration

StrategyDescriptionKey Research Challenges
Asymmetric Synthesis Direct synthesis of a single enantiomer using a chiral catalyst or auxiliary. youtube.comIdentification of an effective catalyst, optimization of reaction conditions, high catalyst cost.
Enzymatic Resolution Selective enzymatic reaction on one enantiomer in a racemic mixture, allowing for separation. google.comFinding a suitable enzyme, achieving high enantiomeric excess, 50% theoretical maximum yield.
Chiral Pool Synthesis Synthesis starting from a naturally occurring chiral molecule.Identification of a suitable and economical chiral precursor.

Expansion of Synthetic Utility to New Chemical Space and Complex Targets

The true value of this compound lies in its potential as a building block for creating more complex molecules with enhanced properties. The -OCF₃ group can improve metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in medicinal and agricultural chemistry.

Future Research Directions:

Pharmaceutical and Agrochemical Analogs: A major research avenue is the incorporation of the this compound motif into known bioactive scaffolds. This could lead to the development of new drug candidates or pesticides with improved efficacy and pharmacokinetic profiles, similar to how other fluorinated propionic acids have been used. nih.govnih.gov

Materials Science: The unique electronic properties of the trifluoromethoxy group could be harnessed in the design of novel polymers and functional materials. Research is needed to explore the polymerization of this compound derivatives and to characterize the properties of the resulting materials.

Peptide and Peptidomimetic Chemistry: Incorporating this unnatural amino acid derivative into peptides could lead to compounds with enhanced stability against proteolytic degradation, a significant challenge in peptide-based therapeutics.

Development of Advanced Analytical Methodologies for Complex Reaction Mixtures and Intermediates

The development of robust synthetic routes will require parallel advancements in analytical techniques capable of characterizing the target molecule and identifying intermediates and byproducts in complex reaction mixtures.

Future Research Directions:

¹⁹F NMR Spectroscopy: While standard, the systematic application and development of advanced ¹⁹F NMR techniques will be essential for tracking the progress of reactions and characterizing fluorinated intermediates with high sensitivity and specificity.

Hyphenated Chromatographic Techniques: The development of specific methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will be crucial for the separation and identification of components in crude reaction mixtures. This is particularly important for detecting trace impurities and unstable intermediates.

Chiral Chromatography: To analyze the success of stereoselective reactions, robust and reliable chiral chromatography methods (both HPLC and GC) must be developed to separate and quantify the enantiomers of this compound and its derivatives.

Structural Analysis: For unambiguous structure elucidation, especially of complex derivatives, techniques like X-ray crystallography will be invaluable. Such analyses can provide detailed insights into molecular conformation and intermolecular interactions, as has been shown for related fluorinated acids. researchgate.netnih.gov

Table 3: Key Analytical Techniques for Development

TechniqueApplication AreaKey Focus for Development
¹⁹F NMR Reaction monitoring, structural confirmation.Development of quantitative ¹⁹F NMR (qNMR) methods for accurate yield determination.
LC-MS/GC-MS Separation and identification of intermediates and byproducts.Method development for high-resolution separation and fragmentation analysis to identify unknown compounds.
Chiral HPLC/GC Enantiomeric purity analysis.Screening and optimization of various chiral stationary phases for baseline separation of enantiomers.
X-ray Crystallography Absolute configuration and conformational analysis. nih.govGrowing high-quality crystals of the acid and its derivatives for detailed structural studies.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(Trifluoromethoxy)propionic acid with high purity?

Answer:
The synthesis of fluorinated propionic acid derivatives often involves nucleophilic substitution or coupling reactions. For example, similar compounds like 3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid are synthesized using halogenated intermediates and fluorinated reagents under controlled conditions . Key steps include:

  • Reagent Selection : Use trifluoromethoxy-containing aryl halides as precursors.
  • Catalysis : Transition metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency.
  • Purification : Recrystallization or column chromatography with solvents like ethyl acetate/hexane mixtures ensures purity .
    Critical Parameters : Maintain anhydrous conditions and monitor reaction progress via TLC or HPLC to avoid byproducts.

Basic: What analytical techniques are optimal for structural and quantitative analysis of this compound?

Answer:

  • GC-MS : Effective for volatility assessment. Use a DB-5MS column and helium carrier gas, with electron ionization (EI) for fragmentation patterns. Compare retention indices with standards .
  • LC-MS/MS : Ideal for non-volatile samples. Employ a C18 column and acidic mobile phase (e.g., 0.1% formic acid) to enhance ionization. Monitor transitions like m/z 252 → 207 for quantification .
  • NMR : ¹⁹F NMR is critical for confirming trifluoromethoxy group integrity. Chemical shifts typically appear at δ -55 to -60 ppm .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Storage : Store in airtight containers away from oxidizers (e.g., chlorates, peroxides) and metals to prevent reactive degradation .
  • PPE : Use acid-resistant gloves (e.g., nitrile), lab coats, and safety goggles.
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation risks. Install emergency showers and eyewash stations .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can conflicting data on the environmental persistence of this compound be resolved?

Answer:
Discrepancies often arise from variability in experimental conditions:

  • pH Effects : Assess hydrolysis rates at pH 3–10 using LC-MS. Acidic conditions may stabilize the compound, while alkaline conditions accelerate degradation .
  • Microbial Activity : Conduct soil microcosm studies with ¹⁴C-labeled analogs to track mineralization. Compare results across microbial communities .
  • Cross-Validation : Use multiple analytical methods (e.g., GC-MS, IC) to confirm half-life measurements and rule out matrix interference .

Advanced: What computational models predict the reactivity of this compound in aqueous environments?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to evaluate bond dissociation energies (BDEs) for the trifluoromethoxy group.
  • Solvation Models : Apply the SMD continuum model to simulate aqueous reactivity. Predict hydrolysis pathways (e.g., SN2 vs. radical mechanisms) .
  • QSAR : Corrogate electronic parameters (e.g., Hammett σ) with experimental degradation rates to build predictive models .

Advanced: How to design degradation studies for this compound under varying environmental conditions?

Answer:

  • Hydrolysis : Expose the compound to buffered solutions (pH 2–12) at 25–50°C. Sample periodically and analyze via LC-MS to identify carboxylic acid derivatives .
  • Photolysis : Use a xenon arc lamp (simulated sunlight) with a Pyrex filter. Monitor UV-Vis absorption changes and track photoproducts using HRMS .
  • Advanced Oxidation : Test ozonation or Fenton reactions. Quantify fluoride release via ion chromatography as a marker of defluorination .

Advanced: What strategies mitigate interference from co-eluting compounds in chromatographic analysis of this compound?

Answer:

  • Column Selection : Use a polar-embedded C18 column (e.g., Zorbax Eclipse Plus) to improve separation of acidic analogs.
  • Ion Pairing : Add 5 mM heptafluorobutyric acid to the mobile phase to enhance retention and resolution .
  • MS/MS Fragmentation : Employ MRM transitions specific to the trifluoromethoxy group (e.g., m/z 252 → 207) to eliminate background noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.